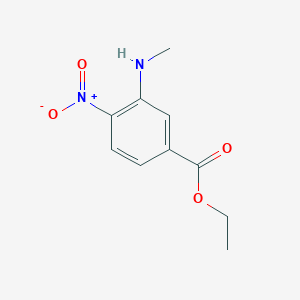
3-Methylamino-4-nitro-benzoic acid ethyl ester
Vue d'ensemble
Description
3-Methylamino-4-nitro-benzoic acid ethyl ester is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Methylamino-4-nitro-benzoic acid ethyl ester is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H12N2O4
- Molar Mass : 224.22 g/mol
- Structural Characteristics : The compound features a methylamino group and a nitro group on the benzene ring, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . This inhibition can lead to reduced tumor growth and metastasis.
- Signal Transduction Pathways : The compound may modulate pathways associated with cell proliferation and survival, particularly in cancer cells. Research indicates that it can affect the MAPK/ERK pathway, which is crucial for cell division and differentiation .
Biological Activity
Several studies have documented the biological activities of this compound:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. It has been reported to induce apoptosis in these cells, thereby inhibiting their growth .
- Anti-inflammatory Properties : The compound also displays anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is significant for conditions where inflammation plays a critical role, such as arthritis .
Case Studies
- In Vitro Studies :
- Animal Models :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed following oral administration.
- Metabolism : Primarily metabolized by hepatic enzymes with potential formation of active metabolites.
- Excretion : Excreted via renal pathways, with a half-life estimated at approximately 6 hours .
Comparative Analysis
To better understand the unique properties of this compound, it is compared with similar bioactive compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Methylamino-4-nitro-benzoic acid | Anticancer, Anti-inflammatory | EGFR/VEGFR inhibition |
| 4-Amino-3-nitrobenzoic acid | Cytotoxic against leukemia cells | Induction of apoptosis |
| Ethyl 4-(methylamino)-3-nitrobenzoate | Antimicrobial | Disruption of bacterial cell wall synthesis |
Propriétés
IUPAC Name |
ethyl 3-(methylamino)-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-9(12(14)15)8(6-7)11-2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQRFNRVPHKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














